

# The Dawn of Postcoital Contraception: A Technical History of Fenestrel (ORF-3858)

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Compound of Interest		
Compound Name:	Fenestrel	
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#### Introduction

In the landscape of contraceptive development, the 1960s marked a period of significant innovation. Amidst this era of scientific exploration, **Fenestrel** (developmental code name ORF-3858), a synthetic, nonsteroidal estrogen, emerged as a pioneering candidate for postcoital contraception. Synthesized in 1961 by Ortho Pharmaceutical, **Fenestrel** was extensively studied for its potential as a "morning-after pill."[1] Although it was never commercially marketed, the historical development of **Fenestrel** offers valuable insights into the early exploration of emergency contraception, its mechanisms of action, and the foundational research that paved the way for modern contraceptive methods. This in-depth technical guide provides a comprehensive overview of the historical development of **Fenestrel**, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed biological pathways.

## **Chemical and Physical Properties**

**Fenestrel**, chemically known as 5-Ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid, is a seco analogue of doisynolic acid and belongs to the cyclohexenecarboxylic acid series of estrogens. Its non-steroidal nature represented a significant area of research in the quest for novel hormonal agents with improved therapeutic profiles.



Property	Value
Developmental Code Name	ORF-3858
Chemical Name	5-Ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid
Molecular Formula	C16H20O2
Molecular Weight	244.33 g/mol
Class	Synthetic Nonsteroidal Estrogen
Therapeutic Category	Postcoital Contraceptive

## **Preclinical Development and Efficacy**

The primary focus of **Fenestrel**'s development was its potential as a postcoital contraceptive, aiming to prevent pregnancy after unprotected intercourse. Preclinical studies in various animal models were crucial in establishing its efficacy and mechanism of action.

## **Antifertility Activity in Primates**

One of the key studies demonstrating the efficacy of **Fenestrel** was conducted in monkeys.

Parameter	Value	Reference
Animal Model	Monkeys	[1]
Dosage	2 mg/kg	[1]
Dosing Regimen	For 6 days after mating	[1]
Efficacy	Highly effective in preventing pregnancy	[1]
Observed Effect on Uterus	Endometrial degeneration	[1]

Experimental Protocol: Antifertility Study in Monkeys



The experimental protocol for the antifertility studies in monkeys, as described in the literature, involved the following steps[1]:

- Animal Selection: Healthy, reproductively mature female monkeys with regular menstrual cycles were selected for the study.
- Mating: Females were housed with fertile males, and mating was confirmed.
- Drug Administration: Fenestrel (ORF-3858) was administered orally at a dose of 2 mg/kg for six consecutive days following mating.
- Pregnancy Determination: Pregnancy was assessed through methods available at the time,
   likely including uterine palpation and monitoring for menstruation.
- Histopathological Examination: Uterine tissue from both treated and untreated animals was
  collected and examined to understand the mechanism of action. The observation of
  endometrial degeneration in the treated group was a key finding.[1]

## **Estrogenic Activity in Rodents**

Further preclinical investigations in mice provided insights into the estrogenic effects of **Fenestrel** at the molecular level.

Parameter	Value	Reference
Animal Model	Mice	[2]
Observed Effect	Stimulation of uterine RNA synthesis	[2]

Experimental Protocol: Uterine RNA Synthesis in Mice

The study on the stimulation of uterine RNA synthesis in mice likely followed a protocol similar to this[2]:

 Animal Preparation: Immature or ovariectomized female mice were used to minimize the influence of endogenous estrogens.



- Drug Administration: Fenestrel (ORF-3858) was administered to the test group, while a control group received a vehicle.
- Tissue Collection: Uteri were collected at specific time points after drug administration.
- RNA Isolation and Quantification: Total RNA was extracted from the uterine tissue, and the amount of RNA was quantified to determine the rate of synthesis.
- Analysis: The results from the treated group were compared to the control group to assess
  the stimulatory effect of Fenestrel on uterine RNA synthesis.

#### **Mechanism of Action**

The contraceptive effect of **Fenestrel** is primarily attributed to its potent estrogenic activity. By acting as an estrogen receptor agonist, **Fenestrel** likely disrupts the delicate hormonal balance required for successful implantation of a fertilized ovum.

The proposed mechanism of action involves the following steps:

- Estrogen Receptor Binding: Fenestrel, being an estrogen mimic, binds to estrogen receptors (ERα and ERβ) within the cells of the endometrium.
- Transcriptional Regulation: This binding initiates a cascade of events leading to the altered transcription of estrogen-responsive genes. The stimulation of uterine RNA synthesis is a direct consequence of this transcriptional activation.[2]
- Endometrial Alteration: The resulting changes in gene expression lead to a uterine environment that is hostile to implantation. This includes endometrial degeneration, as observed in primate studies, rendering the uterine lining unreceptive to the blastocyst.[1]

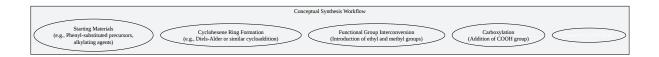
Proposed Signaling Pathway of Fenestrel (ORF-3858).

## **Synthesis**

The chemical synthesis of **Fenestrel**, 5-Ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid, was a key achievement of Ortho Pharmaceutical's research program in the 1960s. While detailed proprietary synthesis methods are not readily available in the public domain, the



structure suggests a multi-step organic synthesis process likely involving the formation of the substituted cyclohexene ring and subsequent introduction of the carboxylic acid functionality.



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Conceptual Synthesis Workflow for Fenestrel.

## **Clinical Development and Discontinuation**

Despite promising preclinical results, **Fenestrel**'s clinical development did not lead to a marketed product. The reasons for its discontinuation are not extensively documented in publicly available literature but could be attributed to a variety of factors common in drug development, including but not limited to:

- Pharmacokinetic Profile: Issues with absorption, distribution, metabolism, or excretion in humans.
- Safety and Tolerability: Unfavorable side effect profiles at effective doses.
- Shifting Research Priorities: The emergence of other contraceptive methods with more favorable risk-benefit profiles.

### Conclusion

**Fenestrel** (ORF-3858) holds a significant place in the history of contraceptive research. As one of the earliest compounds specifically investigated for postcoital use, the studies on **Fenestrel** contributed to the fundamental understanding of how steroidal and non-steroidal estrogens can influence the reproductive cycle to prevent pregnancy. The preclinical data, particularly the demonstration of its anti-implantation effect through endometrial modification, provided a



crucial proof-of-concept for this mechanism of emergency contraception. While it never reached the market, the legacy of **Fenestrel** lies in the scientific knowledge it generated, which undoubtedly informed the development of subsequent generations of hormonal contraceptives. This historical perspective is invaluable for today's researchers and scientists in the ongoing quest for safer and more effective methods of fertility control.

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## References

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- 2. Stimulation of uterine RNA synthesis in mice by the post-coital antifertility agent, ORF 3858 PubMed [pubmed.ncbi.nlm.nih.gov]
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